molecular formula C12H16IN B7919634 (S)-1-Benzyl-3-iodo-piperidine

(S)-1-Benzyl-3-iodo-piperidine

Cat. No.: B7919634
M. Wt: 301.17 g/mol
InChI Key: FHTUIQKEZRUTCA-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-3-iodo-piperidine is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-iodo-piperidine typically involves the iodination of (S)-1-Benzyl-piperidine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes or the use of catalytic systems to improve yield and reduce reaction times. The choice of method depends on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-3-iodo-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride in ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of new piperidine derivatives with different functional groups.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of (S)-1-Benzyl-piperidine.

Scientific Research Applications

(S)-1-Benzyl-3-iodo-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-iodo-piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for its targets. The piperidine ring can also interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Benzyl-3-iodo-piperidine: The enantiomer of (S)-1-Benzyl-3-iodo-piperidine, with different stereochemistry and potentially different biological activities.

    1-Benzyl-3-chloro-piperidine: A similar compound with a chlorine atom instead of iodine, which may have different reactivity and applications.

    1-Benzyl-3-bromo-piperidine: Another halogenated derivative with a bromine atom, used in similar synthetic and research applications.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the iodine atom, which can participate in unique chemical interactions and reactions. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes. The iodine atom also provides distinct reactivity compared to other halogens, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3S)-1-benzyl-3-iodopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTUIQKEZRUTCA-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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